2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
Description
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The molecule comprises a 2,2-dimethylimidazole ring substituted at position 5 with a 4-bromophenyl group and at position 4 with a sulfanyl-acetamide moiety linked to a phenyl group. Such compounds are often explored for pharmaceutical applications due to their structural similarity to bioactive heterocycles like benzodiazepines and penicillin derivatives .
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIITXWEVPGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation Strategies
The 2,2-dimethyl-2H-imidazole ring is typically constructed via cyclocondensation of α-diketones with amines. For example:
Functionalization at Position 4
Introducing a thiol group at position 4 requires:
- Bromination : Treating the imidazole with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 4-bromo-5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole.
- Thiolation : Displacement of bromide using thiourea in ethanol/water (1:1) at 80°C, followed by hydrolysis with NaOH to generate the thiol (Fragment A).
Synthesis of the Acetamide Moiety (Fragment B)
Bromoacetylation of Aniline
N-Phenylbromoacetamide is synthesized via two routes:
- Method A : Reacting aniline with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base (Yield: 65–70%).
- Method B : Coupling aniline with bromoacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), yielding 75–80% product.
Coupling of Fragments A and B
Nucleophilic Substitution
Fragment A (thiol) reacts with Fragment B (bromoacetamide) in acetone containing anhydrous potassium carbonate (K₂CO₃) at room temperature (Fig. 1B):
Alternative Thiol-Ene Coupling
Using azobisisobutyronitrile (AIBN) as a radical initiator in DCM under nitrogen atmosphere improves regioselectivity but requires higher temperatures (60°C).
Optimization and Challenges
Steric Hindrance Mitigation
The 2,2-dimethyl group on the imidazole impedes coupling efficiency. Strategies include:
Purification Techniques
- Flash Chromatography : Silica gel eluted with gradient hexane/ethyl acetate (3:1 to 1:1) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals suitable for X-ray diffraction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 545.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁BrN₆O₂S₂.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile introduced.
Applications De Recherche Scientifique
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the phenylacetamide moiety can influence its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Electronic Comparisons
- Imidazole vs. Oxadiazole/Triazole Cores : The target compound’s imidazole core differs from oxadiazole () and triazole-thione () derivatives. Imidazoles exhibit tautomerism, which may enhance binding versatility compared to rigid oxadiazoles .
- Acetamide Modifications : Replacing N-phenyl with N-cyclopropyl () or N-(4-methoxyphenyl) () alters electronic and steric profiles, affecting solubility and target interactions.
Crystallographic and Physicochemical Data
- highlights the importance of dihedral angles in crystal packing, which could influence the target compound’s solid-state stability. The absence of tautomerism in triazole-thiones () contrasts with imidazole derivatives’ dynamic behavior .
Activité Biologique
The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound incorporates an imidazole ring and a sulfanyl group, which are often associated with diverse biological activities, including anticancer and antibacterial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.34 g/mol. The structure can be represented as follows:
This compound is characterized by:
- An imidazole ring , which is known for its role in various biological processes.
- A bromophenyl group , which enhances hydrophobic interactions and may improve binding affinity to biological targets.
- A sulfanyl linkage , which can participate in redox reactions, potentially influencing the compound's bioactivity.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its imidazole and bromophenyl groups. These interactions may modulate various biochemical pathways, leading to observed biological activities such as:
- Enzyme inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- DNA interaction : The imidazole ring may facilitate binding to DNA or RNA, disrupting cellular processes.
Biological Activity
Research indicates that imidazole derivatives like this compound exhibit significant biological activity. Here are some key findings from studies on related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antibacterial | Inhibits bacterial growth | |
| Cytotoxicity | Moderate cytotoxicity against A549 |
Case Studies
- Anticancer Activity : In a study focusing on imidazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Antibacterial Effects : Another study highlighted the antibacterial properties of related imidazole derivatives, demonstrating efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and function .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the bromophenyl group via electrophilic substitution.
- Creation of the sulfanyl linkage through thiolation reactions.
- Final acetamide formation via acylation reactions under controlled conditions.
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediate purification.
- Validate purity via HPLC (>98% by UV detection at 254 nm) and NMR (absence of extraneous peaks in spectra) .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- NMR Spectroscopy :
- and NMR confirm substituent positions (e.g., 4-bromophenyl protons as doublets at ~7.5 ppm, dimethyl groups as singlets at ~1.5 ppm) .
- - HMBC identifies imidazole nitrogen environments .
- X-ray Crystallography :
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare with chloro-/fluorophenyl derivatives (e.g., 4-chlorophenyl analogues show 2x higher MIC against S. aureus than bromo derivatives) .
- Mechanistic Studies :
- Perform molecular docking (AutoDock Vina) to assess binding affinity variations (e.g., imidazole π-stacking vs. sulfanyl redox interactions) .
- Validate with isothermal titration calorimetry (ITC) to quantify target binding thermodynamics .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced target specificity?
Answer:
- Substituent Modulation :
- Replace 4-bromophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition .
- Modify the acetamide’s phenyl group to para-substituted electron donors (e.g., -OCH₃) to improve solubility and bioavailability .
- Pharmacophore Modeling :
- Use Schrödinger’s Phase to identify critical moieties (imidazole core and sulfanyl group contribute >70% to BACE1 inhibition) .
- In Vivo Validation :
- Compare pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models to prioritize lead compounds .
Advanced: How should researchers address conflicting crystallographic data on molecular conformation?
Answer:
- Dihedral Angle Analysis :
- Compare crystal structures (e.g., CCDC entries) to identify flexible regions (e.g., sulfanyl-acetamide linkage varies by 10–15° between polymorphs) .
- Dynamic Studies :
- Synchrotron Validation :
- Collect high-resolution (<1.0 Å) data at facilities like APS-Argonne to resolve ambiguities in electron density maps .
Advanced: What methodological approaches validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme Kinetics :
- Use Michaelis-Menten assays to determine inhibition type (e.g., non-competitive Ki of 0.5 µM for BACE1) .
- Fluorescence Quenching :
- Monitor tryptophan fluorescence quenching in BSA binding studies (Stern-Volmer plots confirm static quenching) .
- CRISPR-Cas9 Knockout :
- Validate target dependency by comparing efficacy in wild-type vs. BACE1-knockout cell lines .
Basic: What are the stability profiles under varying pH and temperature conditions?
Answer:
- pH Stability :
- Degrades rapidly at pH <3 (sulfanyl bond cleavage) but remains stable at pH 7.4 (t₁/₂ >24 hrs in PBS) .
- Thermal Stability :
- Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at -20°C under nitrogen to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
